
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 3 and 4 positions and an ethanone group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the acetylation of 3,4-dihydroxynaphthalene using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 1,4-naphthoquinone derivatives.
Reduction: Formation of 1-(3,4-dihydroxynaphthalen-2-yl)ethanol.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
科学研究应用
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3,4-Dihydroxynaphthalen-2-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, potentially modulating oxidative stress in biological systems. The compound may also interact with enzymes and receptors, influencing cellular signaling pathways and exerting therapeutic effects.
相似化合物的比较
Similar Compounds
1-(1,8-Dihydroxynaphthalen-2-yl)ethanone: Similar structure but with hydroxyl groups at different positions.
1-(3-Hydroxynaphthalen-2-yl)ethanone: Contains only one hydroxyl group.
1-(3,4-Dihydronaphthalen-2-yl)ethanone: Lacks the hydroxyl groups.
Uniqueness
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone is unique due to the specific positioning of its hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This compound’s dual hydroxyl groups provide it with distinct redox properties and potential therapeutic applications compared to its analogs.
属性
分子式 |
C12H10O3 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
1-(3,4-dihydroxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-8-4-2-3-5-9(8)11(14)12(10)15/h2-6,14-15H,1H3 |
InChI 键 |
MXQDSSWGVGEFRP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=CC=CC=C2C(=C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


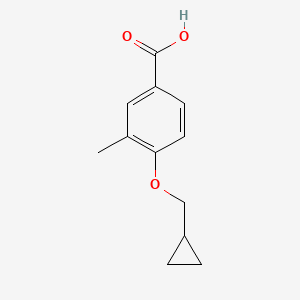


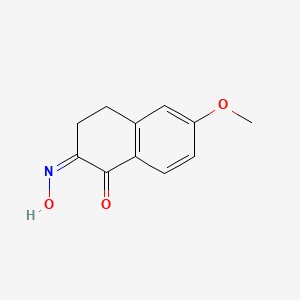
![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)
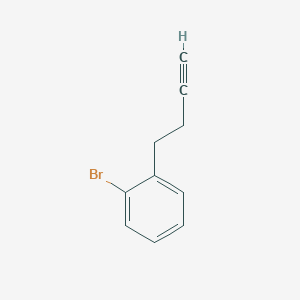
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
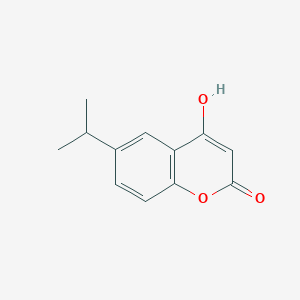
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)

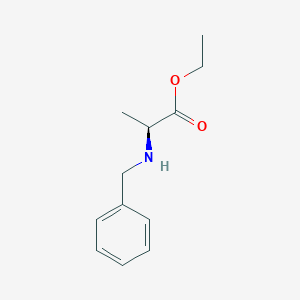
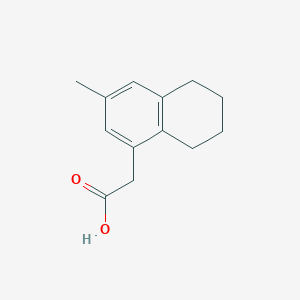
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)
![Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate](/img/structure/B15069124.png)
